molecular formula C7H17NOSi B3132851 (Ethylmethylketoximino)trimethylsilane CAS No. 37843-14-4

(Ethylmethylketoximino)trimethylsilane

Cat. No. B3132851
CAS RN: 37843-14-4
M. Wt: 159.3 g/mol
InChI Key: SEAFDZSFYYHNDU-BQYQJAHWSA-N
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Description

(Ethylmethylketoximino)trimethylsilane, also known as O-(TRIMETHYLSILYL)OXIME-2-BUTANONE, is an organosilane compound . It has a molecular formula of C7H17NOSi and a molecular weight of 159.30 g/mol . It is a clear to straw liquid with a mild odor .


Molecular Structure Analysis

The (Ethylmethylketoximino)trimethylsilane molecule contains a total of 26 bonds. There are 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond .


Physical And Chemical Properties Analysis

(Ethylmethylketoximino)trimethylsilane has a boiling point of 65°C at 75mmHg and a density of 0.826 g/mL at 25°C . Its refractive index at 20°C is 1.4125 .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Reactions with Diketo Compounds : (Ethylmethylketoximino)trimethylsilane reacts with various diketo compounds in the presence of catalytic amounts of cesium fluoride. These reactions typically result in the formation of addition products, showcasing the compound's utility in synthetic organic chemistry (Singh et al., 2001).

  • Hydroxyl Group Protection : It is used for protecting hydroxyl groups as trimethylsilyl ethers, highlighting its importance in the synthesis and protection of sensitive chemical groups (Ghorbani‐Choghamarani & Norouzi, 2011).

  • Gold-catalyzed Oxidative Coupling Reactions : The compound finds use in gold-catalyzed oxidative coupling reactions, serving as an efficient coupling partner. This utility is significant in the field of organometallic chemistry and catalysis (Brenzovich et al., 2010).

Surface Modification and Material Science

  • Modification of Silanol Containing Surfaces : (Ethylmethylketoximino)trimethylsilane is used to modify silanol containing surfaces, such as Aerosil 200, with methoxysilanes and trialkylmethoxy silanes. This modification significantly changes the surface properties, making it hydrophilic, hydrophobic, or super-hydrophobic, and is critical in material science and surface engineering (García et al., 2007).

Chemical Vapor Deposition and Thin Film Fabrication

  • Chemical Vapor Deposition (CVD) Chemistry : The compound is explored in hot-wire CVD processes, particularly in studying the reaction chemistry of trimethylsilane. These studies are pivotal in understanding the formation of thin films and coatings, which are crucial in the semiconductor industry (Toukabri & Shi, 2013).

Lithium-ion Batteries and Energy Storage

  • Electrolyte Solvents for Li-ion Batteries : Novel silane compounds, including variants of (ethylmethylketoximino)trimethylsilane, are synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane-based electrolytes demonstrate excellent stability and conductivity, highlighting the compound's importance in energy storage technologies (Amine et al., 2006).

Safety and Hazards

(Ethylmethylketoximino)trimethylsilane is classified as a flammable liquid and vapor. It can cause serious eye damage and may cause damage to organs through prolonged or repeated exposure . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance .

Mechanism of Action

Target of Action

(Ethylmethylketoximino)trimethylsilane, also known as EMKTS, is a versatile compound that has gained significant attention in scientific research due to its unique properties and potential applications. .

Biochemical Pathways

The biochemical pathways affected by (Ethylmethylketoximino)trimethylsilane are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It may be hazardous to aquatic life if released to open waters .

properties

IUPAC Name

(E)-N-trimethylsilyloxybutan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NOSi/c1-6-7(2)8-9-10(3,4)5/h6H2,1-5H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAFDZSFYYHNDU-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NO[Si](C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/O[Si](C)(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Ethylmethylketoximino)trimethylsilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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